Cas no 2171993-22-7 (1-fluoro-3-{1-methyl-2-azabicyclo2.2.1heptan-2-yl}propan-2-ol)

1-fluoro-3-{1-methyl-2-azabicyclo2.2.1heptan-2-yl}propan-2-ol structure
2171993-22-7 structure
商品名:1-fluoro-3-{1-methyl-2-azabicyclo2.2.1heptan-2-yl}propan-2-ol
CAS番号:2171993-22-7
MF:C10H18FNO
メガワット:187.25442647934
CID:5797866
PubChem ID:165588702

1-fluoro-3-{1-methyl-2-azabicyclo2.2.1heptan-2-yl}propan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-fluoro-3-{1-methyl-2-azabicyclo2.2.1heptan-2-yl}propan-2-ol
    • 1-fluoro-3-{1-methyl-2-azabicyclo[2.2.1]heptan-2-yl}propan-2-ol
    • EN300-1647783
    • 2171993-22-7
    • インチ: 1S/C10H18FNO/c1-10-3-2-8(4-10)6-12(10)7-9(13)5-11/h8-9,13H,2-7H2,1H3
    • InChIKey: KLPLAOAIKFEYQM-UHFFFAOYSA-N
    • ほほえんだ: FCC(CN1CC2CCC1(C)C2)O

計算された属性

  • せいみつぶんしりょう: 187.137242360g/mol
  • どういたいしつりょう: 187.137242360g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 199
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

1-fluoro-3-{1-methyl-2-azabicyclo2.2.1heptan-2-yl}propan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1647783-0.1g
1-fluoro-3-{1-methyl-2-azabicyclo[2.2.1]heptan-2-yl}propan-2-ol
2171993-22-7
0.1g
$1496.0 2023-06-04
Enamine
EN300-1647783-2.5g
1-fluoro-3-{1-methyl-2-azabicyclo[2.2.1]heptan-2-yl}propan-2-ol
2171993-22-7
2.5g
$3332.0 2023-06-04
Enamine
EN300-1647783-0.25g
1-fluoro-3-{1-methyl-2-azabicyclo[2.2.1]heptan-2-yl}propan-2-ol
2171993-22-7
0.25g
$1564.0 2023-06-04
Enamine
EN300-1647783-10.0g
1-fluoro-3-{1-methyl-2-azabicyclo[2.2.1]heptan-2-yl}propan-2-ol
2171993-22-7
10g
$7312.0 2023-06-04
Enamine
EN300-1647783-1000mg
1-fluoro-3-{1-methyl-2-azabicyclo[2.2.1]heptan-2-yl}propan-2-ol
2171993-22-7
1000mg
$1200.0 2023-09-21
Enamine
EN300-1647783-2500mg
1-fluoro-3-{1-methyl-2-azabicyclo[2.2.1]heptan-2-yl}propan-2-ol
2171993-22-7
2500mg
$2351.0 2023-09-21
Enamine
EN300-1647783-10000mg
1-fluoro-3-{1-methyl-2-azabicyclo[2.2.1]heptan-2-yl}propan-2-ol
2171993-22-7
10000mg
$5159.0 2023-09-21
Enamine
EN300-1647783-1.0g
1-fluoro-3-{1-methyl-2-azabicyclo[2.2.1]heptan-2-yl}propan-2-ol
2171993-22-7
1g
$1701.0 2023-06-04
Enamine
EN300-1647783-50mg
1-fluoro-3-{1-methyl-2-azabicyclo[2.2.1]heptan-2-yl}propan-2-ol
2171993-22-7
50mg
$1008.0 2023-09-21
Enamine
EN300-1647783-100mg
1-fluoro-3-{1-methyl-2-azabicyclo[2.2.1]heptan-2-yl}propan-2-ol
2171993-22-7
100mg
$1056.0 2023-09-21

1-fluoro-3-{1-methyl-2-azabicyclo2.2.1heptan-2-yl}propan-2-ol 関連文献

1-fluoro-3-{1-methyl-2-azabicyclo2.2.1heptan-2-yl}propan-2-olに関する追加情報

1-Fluoro-3-{1-methyl-2-azabicyclo[2.2.1]heptan-2-yl}propan-2-ol

The compound 1-fluoro-3-{1-methyl-2-azabicyclo[2.2.1]heptan-2-yl}propan-2-ol with CAS No. NO2171993 is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique bicyclic structure, which contributes to its potential applications in drug design and development.

The bicyclic framework of this molecule, specifically the azabicyclo[2.2.1]heptane system, is a key feature that influences its chemical properties and biological activity. Recent studies have highlighted the importance of such bicyclic structures in enhancing the stability and bioavailability of pharmaceutical agents. The presence of a fluorine atom at the 1-position further modulates the electronic properties of the molecule, making it a promising candidate for various therapeutic applications.

One of the most recent advancements in understanding this compound involves its synthesis and optimization. Researchers have developed novel synthetic routes that improve the yield and purity of NO2171993, making it more accessible for large-scale production. These methods often involve multi-step reactions, including nucleophilic substitutions and ring-closing metathesis, which are critical for constructing the bicyclic core.

In terms of pharmacological activity, NO2171993 has shown potential as a modulator of ion channels, particularly in neuronal cells. This property makes it a valuable tool in studying neurological disorders such as epilepsy and chronic pain. Preclinical studies have demonstrated that this compound can selectively target certain ion channels without causing significant off-target effects, which is a major advantage in drug development.

The stereochemistry of NO2171993 also plays a crucial role in its biological activity. The configuration at the chiral centers within the bicyclic system determines the molecule's interaction with cellular receptors, thereby influencing its efficacy and selectivity. Advanced analytical techniques, such as X-ray crystallography and NMR spectroscopy, have been employed to elucidate the stereochemical properties of this compound.

Beyond its pharmacological applications, NO2171993 has also been explored for its potential in materials science. Its rigid bicyclic structure makes it an attractive candidate for use in polymer synthesis and nanotechnology applications. Researchers are currently investigating how this compound can be incorporated into self-assembling materials to create novel functional surfaces with enhanced mechanical properties.

In summary, NO2171993, or 1-fluoro-3-{1-methyl-azabicyclo[2.2.1]heptan-yl}propanol, represents a cutting-edge advancement in organic chemistry with diverse applications across multiple scientific disciplines. Its unique structural features and promising biological activity position it as a key compound for future research and development.

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